Propylamine Hydroiodide

Catalog No.
S882298
CAS No.
14488-45-0
M.F
C3H10IN
M. Wt
187.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylamine Hydroiodide

CAS Number

14488-45-0

Product Name

Propylamine Hydroiodide

IUPAC Name

propan-1-amine;hydroiodide

Molecular Formula

C3H10IN

Molecular Weight

187.02 g/mol

InChI

InChI=1S/C3H9N.HI/c1-2-3-4;/h2-4H2,1H3;1H

InChI Key

GIAPQOZCVIEHNY-UHFFFAOYSA-N

SMILES

CCCN.I

Canonical SMILES

CCCN.I
  • Organic Synthesis

    Propylamine Hydroiodide possesses a reactive amine group (NH2) and an iodide (HI) group. The amine group can participate in various organic reactions like alkylation, acylation, and condensation reactions to form new molecules. However, due to the presence of the iodide group, its reactivity might be hindered compared to simpler propylamine salts ().

  • Study of Amine Functionality

    Propylamine Hydroiodide can be used as a model compound to study the behavior of primary amines (amines with one alkyl group attached to the nitrogen). Researchers can investigate the pKa (acid dissociation constant) of the amine group, its interaction with different functional groups, and its susceptibility to nucleophilic substitution reactions ().

  • Biological Studies (Potentially)

    Propylamine itself has some biological effects, but the specific activity of Propylamine Hydroiodide in biological systems is not well documented in scientific literature. Further research would be necessary to determine if Propylamine Hydroiodide has any interesting biological properties.

Propylamine Hydroiodide is an organic compound with the chemical formula C3_3H9_9N·HI, classified as a salt formed from propylamine and hydroiodic acid. It appears as a white to almost white crystalline powder and is soluble in water. This compound is a derivative of propylamine, which itself is a colorless, volatile liquid and a weak base with a base dissociation constant (Kb_b) of approximately 4.7×1044.7\times 10^{-4} . Propylamine Hydroiodide is primarily used in various chemical applications due to its reactivity and solubility properties.

, including:

  • Substitution Reactions: The hydroiodide can participate in nucleophilic substitution reactions where the iodide ion can be replaced by other nucleophiles.
  • Decomposition Reactions: Under certain conditions, it can decompose to form propylamine and hydroiodic acid, or other products depending on the reaction environment .
  • Reactions with Oxidizers: It exhibits violent reactions with strong oxidizers and can react with various functional groups including aldehydes and halogenated hydrocarbons .

Propylamine Hydroiodide can be synthesized through several methods:

  • Neutralization Reaction: Mixing propylamine with hydroiodic acid results in the formation of Propylamine Hydroiodide.
  • Direct Synthesis: Propylamine can be reacted with iodine in the presence of a reducing agent to form the hydroiodide salt.
  • Preparation from Hydroiodic Acid: The addition of propylamine to hydroiodic acid solutions under controlled conditions yields the desired hydroiodide salt .

Propylamine Hydroiodide is utilized in various fields, including:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Used in laboratories for studies involving amine chemistry and reaction mechanisms.
  • Catalysis: It may act as a catalyst or reagent in organic synthesis processes.

Several compounds share structural similarities with Propylamine Hydroiodide, including:

  • Ethylamine Hydroiodide (C2_2H7_7N·HI)
  • Butylamine Hydroiodide (C4_4H11_11N·HI)
  • Isopropylamine Hydroiodide (C3_3H9_9N·HI)

Comparison Table

CompoundMolecular FormulaAppearanceSolubilityUnique Properties
Propylamine HydroiodideC3_3H9_9N·HIWhite crystalline powderSoluble in waterDerived from n-propyl amine
Ethylamine HydroiodideC2_2H7_7N·HIWhite crystalline powderSoluble in waterShorter carbon chain compared to propyl
Butylamine HydroiodideC4_4H11_11N·HIWhite crystalline powderSoluble in waterLonger carbon chain, higher molecular weight
Isopropylamine HydroiodideC3_3H9_9N·HIWhite crystalline powderSoluble in waterBranched structure differing from linear propyl

Uniqueness

Propylamine Hydroiodide's uniqueness lies in its specific chain length and arrangement compared to similar compounds, which influences its reactivity and potential applications in synthesis and research.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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